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Compound of Interest

Compound Name: 2-amino-N-propylacetamide

CAS No.: 62029-81-6

Cat. No.: B112851

Get Quote

Synonyms: N-Propylglycinamide; Glycine propylamide; 2-Amino-N-propyl-acetamide.[1] CAS

Registry Number: 62029-81-6 Molecular Formula:

[1][2]

Part 1: Molecular Architecture & Physiochemical
Profile
Structural Definition
2-amino-N-propylacetamide represents a specific structural modification of the inhibitory

neurotransmitter Glycine. Unlike its structural isomer Milacemide (2-(pentylamino)acetamide),

which is alkylated at the amine terminus, the target molecule is alkylated at the amide terminus.

This distinction is critical for medicinal chemistry:

Milacemide Type:

(MAO-B substrate).[3]
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Target (N-Propylglycinamide):

(Amidase substrate/Peptide mimetic).

The molecule consists of a glycine backbone where the carboxylic acid hydroxyl is replaced by

a propylamino group, creating a secondary amide bond while leaving the alpha-amine free

(primary).

Physiochemical Data Table
The following parameters dictate the molecule's behavior in biological systems (BBB

permeability) and synthetic handling.
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Parameter Value Context

Molecular Weight 116.16 g/mol
Fragment-like; high ligand

efficiency potential.

LogP (Predicted) 0.21 ± 0.3

Amphiphilic. Sufficient

lipophilicity for moderate BBB

penetration compared to

Glycine (LogP -3.2).

Polar Surface Area (PSA) ~55 Å²
Well within the range for CNS

penetration (<90 Å²).

pKa (Amine) ~8.1 - 8.4

Exists predominantly as a

cation (

) at physiological pH.

Physical State Viscous Oil / Low-melting Solid

Typically handled as the

Hydrochloride (HCl) salt for

stability.

H-Bond Donors 2

Primary amine (

) and Amide (

).

H-Bond Acceptors 2

Carbonyl (

) and Amine (

).

Part 2: Synthetic Pathways & Protocols
To ensure high purity for biological evaluation, a Boc-Protection Strategy is superior to direct

aminolysis of halo-acetamides, which often yields over-alkylated byproducts.

Strategic Workflow (Graphviz)
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Figure 1: Stepwise synthesis via carbodiimide coupling to prevent side reactions common in

direct alkylation.

Detailed Experimental Protocol
Objective: Synthesis of 2-amino-N-propylacetamide hydrochloride.

Step 1: Coupling

Dissolution: Dissolve Boc-Glycine (10 mmol, 1.75 g) in anhydrous Dichloromethane (DCM,

50 mL).

Activation: Add EDC.HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir for 15 minutes to form the

active ester.

Amidation: Add Propylamine (1.1 eq, 0.65 g) dropwise. Add DIPEA (2.0 eq) if the amine is a

salt.

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

Workup: Wash organic layer with 1M HCl (remove unreacted amine), Sat.

(remove unreacted acid), and Brine. Dry over

and concentrate.

Checkpoint: Isolate Boc-2-amino-N-propylacetamide (White solid/oil).

Step 2: Deprotection
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Cleavage: Dissolve the intermediate in DCM (10 mL). Add Trifluoroacetic Acid (TFA) (5 mL)

dropwise at 0°C.

Monitoring: Stir at RT for 2 hours. Monitor via TLC (disappearance of Boc-spot).

Isolation: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to

remove residual TFA.

Salt Formation: Dissolve residue in minimal Ethanol; add 2M HCl in Diethyl Ether. Precipitate

the HCl salt.

Yield: Expect >85% yield.

Part 3: Structural Characterization (Analytical
Integrity)
Validation of the structure requires confirming the propyl chain integrity and the primary amine.

Nuclear Magnetic Resonance ( -NMR)
Solvent:

or

(Values for HCl salt)
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Chemical Shift
(

ppm)

Multiplicity Integration Assignment
Structural
Insight

8.0 - 8.5 Broad Singlet 3H

Ammonium

protons

(exchangeable).

8.3 Triplet (br) 1H

Amide proton

(coupled to

propyl

).

3.65 Singlet 2H

Glycine alpha-

protons

(Deshielded by

carbonyl).

3.05 Quartet/Multiplet 2H

Propyl C1

(Adjacent to

amide N).

1.45 Multiplet 2H

Propyl C2

(Methylene

bridge).

0.85 Triplet 3H

Propyl C3

(Terminal

methyl).

Mass Spectrometry (ESI-MS)
Observed Ion:

m/z Value: 117.1

Fragmentation Pattern: Loss of propyl amine fragment or cleavage of the amide bond may

be observed at higher collision energies.
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Part 4: Pharmacological Context & Application
Mechanism of Action: The Glycinamide Scaffold
2-amino-N-propylacetamide serves as a Glycine Prodrug and a Peptide Template.

Prodrug Hypothesis: The propyl amide modification masks the carboxylic acid of glycine,

increasing lipophilicity (LogP 0.21 vs -3.2). This facilitates transport across the Blood-Brain

Barrier (BBB).

Metabolic Activation: Once in the CNS, amidases cleave the propyl amine, releasing free

Glycine.

Target Modulation: Free Glycine acts as a co-agonist at the NMDA Receptor (Glycine site) or

an agonist at Glycine Receptors (GlyR).

Comparative SAR (Structure-Activity Relationship)
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Figure 2: Metabolic divergence between N-Propylglycinamide (Amidase path) and Milacemide (MAO-B path).
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Research Applications
Anticonvulsant Screening: Used as a reference standard in evaluating "Glycinamide" class

anticonvulsants (e.g., comparison against Valproyl-glycinamide).

Peptide Synthesis: Serves as a C-terminal capping unit (

) to prevent carboxypeptidase degradation in larger neuropeptides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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